molecular formula C22H28N2O2 B11585605 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone

Cat. No.: B11585605
M. Wt: 352.5 g/mol
InChI Key: BQUQEDBNDUSEGY-UHFFFAOYSA-N
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Description

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a cyclohexylcarbonyl group attached to an indole ring, which is further connected to a piperidine ring through an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the cyclohexylcarbonyl group. The final step involves the attachment of the piperidine ring through an ethanone linker. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are scaled up and optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone is unique due to the combination of the cyclohexylcarbonyl group, indole ring, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H28N2O2/c25-21(23-13-7-2-8-14-23)16-24-15-19(18-11-5-6-12-20(18)24)22(26)17-9-3-1-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2

InChI Key

BQUQEDBNDUSEGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4

Origin of Product

United States

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